molecular formula C18H20N2O3 B4907882 N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide

N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide

Cat. No.: B4907882
M. Wt: 312.4 g/mol
InChI Key: ZCCQBIIHTHKCQE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a propanoylamino group attached to another benzamide ring

Mechanism of Action

Target of Action

The primary targets of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide are currently unknown. This compound is structurally similar to other boronic esters, which are highly valuable building blocks in organic synthesis . .

Mode of Action

The mode of action of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide is not well-documented. Given its structural similarity to other boronic esters, it may interact with its targets through a similar mechanism. Boronic esters are known to undergo efficient protodeboronation with propionic acid by protonolysis . .

Biochemical Pathways

Boronic esters are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . .

Pharmacokinetics

Boronic esters are usually bench stable, easy to purify, and often even commercially available . These compounds are only marginally stable in water . Therefore, the bioavailability of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide may be influenced by these factors.

Action Environment

The action, efficacy, and stability of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide may be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the action of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide typically involves the reaction of 4-ethoxyaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction can be represented as follows:

4-ethoxyaniline+4-aminobenzoyl chloridetriethylamine, dichloromethaneThis compound\text{4-ethoxyaniline} + \text{4-aminobenzoyl chloride} \xrightarrow{\text{triethylamine, dichloromethane}} \text{this compound} 4-ethoxyaniline+4-aminobenzoyl chloridetriethylamine, dichloromethane​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(propanoylamino)benzamide
  • N-(4-chlorophenyl)-4-(propanoylamino)benzamide
  • N-(4-fluorophenyl)-4-(propanoylamino)benzamide

Uniqueness

N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance certain properties, such as solubility and stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-7-5-13(6-8-14)18(22)20-15-9-11-16(12-10-15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCQBIIHTHKCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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